molecular formula C11H8BrNO2S B15307155 Benzyl 5-bromo-1,3-thiazole-4-carboxylate

Benzyl 5-bromo-1,3-thiazole-4-carboxylate

Cat. No.: B15307155
M. Wt: 298.16 g/mol
InChI Key: ZWGNBGFVTICHOK-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group attached to the 5-bromo-1,3-thiazole-4-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-1,3-thiazole-4-carboxylate typically involves the bromination of thiazole derivatives followed by esterification. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-bromo-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is common.

    Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be obtained.

    Oxidation Products: Oxidized thiazole derivatives with different functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 5-bromo-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting biological pathways. The presence of the bromine atom and the thiazole ring can enhance its binding affinity to target proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 5-bromo-1,3-thiazole-4-carboxylate is unique due to the combination of the benzyl group, bromine atom, and carboxylate moiety

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

benzyl 5-bromo-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8BrNO2S/c12-10-9(13-7-16-10)11(14)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

ZWGNBGFVTICHOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(SC=N2)Br

Origin of Product

United States

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